REACTION_CXSMILES
|
C1(N)C([N+:7]([O-:9])=[O:8])=C(N)C([N+]([O-])=O)=C(N)C=1[N+]([O-])=O.[C:19]1([CH:27]=[C:25]([OH:26])[CH:24]=[C:22]([OH:23])[CH:21]=1)[OH:20].[N:28]([O-:30])=[O:29].[Na+].[N+:32]([O-])([OH:34])=[O:33]>>[N+:7]([C:27]1[C:19]([OH:20])=[C:21]([N+:28]([O-:30])=[O:29])[C:22]([OH:23])=[C:24]([N+:32]([O-:34])=[O:33])[C:25]=1[OH:26])([O-:9])=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC(O)=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC(O)=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |